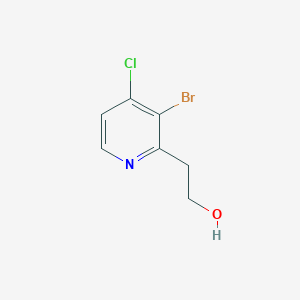

2-(3-Bromo-4-chloropyridin-2-yl)ethanol

Description

The Pyridine (B92270) Moiety as a Fundamental Scaffold in Chemical Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and essential scaffold in the chemical sciences. bldpharm.com Its presence is notable in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (Vitamin B3). bldpharm.com Beyond its natural occurrences, the pyridine framework is a cornerstone in various chemical applications. It serves as a common solvent, a ligand in organometallic chemistry, and a catalyst in asymmetric synthesis. bldpharm.com

In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure." This is due to its ability to form stable salts and its capacity for modification into a vast array of functional derivatives, which significantly impacts the pharmacological activity of molecules. bldpharm.commedchemexpress.com The nitrogen atom in the ring can improve the water solubility of potential drug molecules, a desirable trait in pharmaceutical development. bldpharm.com Consequently, thousands of approved drugs and biologically active compounds incorporate the pyridine moiety, highlighting its profound importance in drug design and discovery. medchemexpress.comnih.gov The versatility of pyridine derivatives extends to agrochemicals and functional materials, making them a subject of continuous and intensive research. chemicalbook.comgoogle.com

Strategic Role of Halogen Substitution in Pyridine Derivatives for Synthetic Utility

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring is a critical strategy in synthetic organic chemistry. Halopyridines are invaluable as key building blocks for creating more complex molecules, including pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govnih.gov The carbon-halogen bond provides a reactive handle that enables a wide range of chemical transformations with high regiocontrol. nih.gov

The electron-withdrawing nature of halogens alters the electronic properties of the pyridine ring, influencing its reactivity. While pyridine itself is generally resistant to electrophilic aromatic substitution, halogenation can facilitate or direct subsequent reactions. bldpharm.com More importantly, the halogen atoms serve as versatile leaving groups or coupling partners in numerous cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These methods are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, allowing chemists to assemble complex molecular architectures.

Furthermore, the type and position of the halogen can influence the physical and biological properties of the final molecule. For instance, the structural influence of halogens increases in the order of Cl < Br < I, which can affect crystal packing and intermolecular interactions like hydrogen and halogen bonding. tocris.comrndsystems.com This strategic placement of halogens is a powerful tool for fine-tuning the characteristics of a molecule for a specific application.

Positioning 2-(3-Bromo-4-chloropyridin-2-yl)ethanol within the Realm of Pyridyl Ethanol (B145695) Derivatives

The compound this compound (see Table 1) is a prime example of a highly functionalized pyridyl ethanol derivative designed for synthetic utility. Its structure is characterized by a pyridine ring substituted with two different halogen atoms—a bromine at position 3 and a chlorine at position 4—and an ethanol group at position 2. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in multi-step organic synthesis.

The di-halogenated pattern offers multiple, distinct reaction sites. The bromine and chlorine atoms have different reactivities in cross-coupling reactions, potentially allowing for selective, sequential functionalization. For example, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in many palladium-catalyzed couplings, enabling chemists to introduce a substituent at the 3-position while leaving the 4-position available for a later transformation.

The ethanol side chain introduces another point for chemical modification. The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions. This allows for the extension of the molecular framework or the introduction of new functional groups.

While detailed research publications specifically documenting the synthesis and reaction pathways of this compound are not widely available in public literature, its availability from commercial suppliers as a building block underscores its role as a key intermediate. biosynth.com The existence of more complex molecules that contain bromo-chloropyridinyl motifs, often used in the development of new therapeutic agents, suggests that compounds like this compound are instrumental starting materials in the synthesis of high-value compounds, particularly within pharmaceutical and agrochemical research. bldpharm.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1956356-10-7 |

| Molecular Formula | C₇H₇BrClNO |

| Molecular Weight | 236.49 g/mol |

| SMILES Code | ClC1=C(Br)C(CCO)=NC=C1 |

| Category | Organic Building Block, Alcohol, Halogenated Pyridine |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nicotine |

| Niacin (Vitamin B3) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-chloropyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c8-7-5(9)1-3-10-6(7)2-4-11/h1,3,11H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMJOWNHVJIDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Br)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Bromo 4 Chloropyridin 2 Yl Ethanol

Synthetic Routes to the 3-Bromo-4-chloropyridine (B1270894) Core

The synthesis of the 3-bromo-4-chloropyridine scaffold is a key challenge, requiring precise control over the regioselectivity of halogenation. Researchers have developed several effective strategies, including direct halogenation, construction from polychlorinated pyridines, and modern cross-coupling techniques.

Halogenation Strategies for Pyridine (B92270) Precursors

Direct halogenation of pyridine and its derivatives is a fundamental approach to introducing bromine and chlorine atoms onto the heterocyclic ring. The electron-deficient nature of the pyridine ring necessitates harsh conditions for electrophilic aromatic substitution, but strategic selection of precursors and reagents can lead to the desired products.

One common strategy involves the bromination of pre-functionalized pyridines. For instance, aminopyridines can be converted to their bromo-derivatives via diazotization reactions. A method for preparing 3-bromo-4-methylpyridine (B15001) involves treating 2-methyl-4-aminopyridine (B1174260) with hydrobromic acid and bromine, followed by reaction with sodium nitrite. organic-chemistry.orgcymitquimica.com This Sandmeyer-type reaction provides a reliable route to introduce bromine at a specific position. Another approach involves the direct bromination of an activated pyridine ring. For example, 2-amino-4-chloropyridine (B16104) can be brominated at the 5-position using N-bromosuccinimide (NBS) in dichloromethane (B109758), yielding 2-amino-5-bromo-4-chloropyridine, which can then be further modified. sigmaaldrich.com

The use of pyridine N-oxides is another effective strategy to control halogenation. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions, and can be removed later in the synthetic sequence. nih.gov More advanced methods utilize designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by halide nucleophiles, offering a high degree of regiocontrol. nih.gov

Table 1: Selected Halogenation Reactions for Pyridine Precursors

| Starting Material | Reagents | Product | Yield | Reference(s) |

| 2-Amino-4-chloropyridine | 1. N-Bromosuccinimide (NBS), CH₂Cl₂ 2. Diazotization/Chlorination | 5-Bromo-2,4-dichloropyridine | >50% (total) | sigmaaldrich.com |

| 4-Chlorofuro[3,2-c]pyridine (B1586628) | 1. Bromine, CCl₄ 2. NaOH, Methanol (B129727) | 3-Bromo-4-chlorofuro[3,2-c]pyridine | 96% | acs.org |

| Pyridine | HBr, H₂O₂ | 3-Bromopyridine | N/A | biosynth.com |

Construction from Di- and Trichloropyridine Starting Materials

Building the 3-bromo-4-chloropyridine core can also be achieved by starting with readily available di- or trichloropyridines and introducing the bromine atom regioselectively. The existing chlorine atoms influence the position of further substitution.

A notable example starts with 2-amino-4-chloropyridine. This precursor undergoes bromination to form an aminobromochloropyridine intermediate. Subsequent diazotization and chlorination (a Sandmeyer reaction) replaces the amino group with a second chlorine atom, ultimately yielding 5-bromo-2,4-dichloropyridine. sigmaaldrich.com While this product is an isomer of the desired core, the strategy highlights the utility of building up halogenation patterns on a chloropyridine scaffold.

More sophisticated methods involve the generation of pyridyne intermediates from chloropyridine precursors. For example, 3-chloro-2-ethoxypyridine (B70323) can be regioselectively lithiated at the 4-position. Subsequent elimination can generate a 3,4-pyridyne intermediate, which can then be trapped to install substituents at the 3- and 4-positions. google.com This approach allows for the construction of highly substituted pyridines from dichlorinated analogues (in this case, a chloro- and ethoxy-substituted pyridine). google.com

Palladium-Catalyzed Cross-Coupling Approaches for Halogenated Pyridine Frameworks

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for constructing substituted pyridine frameworks. These reactions allow for the precise formation of carbon-carbon bonds, which can be used to build up the pyridine core or to introduce functional groups that can later be converted to halogens.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is widely used. In the context of dihalogenated pyridines like 2,4-dichloropyridine, the reactivity of the two chlorine atoms can be differentiated. Conventionally, the halide at the 2-position, being adjacent to the nitrogen, is more reactive in Pd-catalyzed cross-couplings. google.com However, researchers have developed ligand-controlled systems that can reverse this selectivity. The use of sterically hindered N-heterocyclic carbene (NHC) ligands, for instance, can promote cross-coupling selectively at the C4-position of 2,4-dichloropyridines. google.com

The mechanistic understanding of these reactions is crucial for controlling their outcome. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by transmetalation with the organoboron reagent and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org The choice of ligand, base, and solvent can significantly influence the efficiency and selectivity of the coupling, and even non-covalent interactions between substrates and catalytically inert species have been shown to affect the outcome of cross-coupling reactions involving halopyridines. khanacademy.org

Chemoselective Introduction of the Ethanol (B145695) Side Chain at Pyridine C-2

Once the 3-bromo-4-chloropyridine core is synthesized, the next critical step is the chemoselective introduction of the 2-hydroxyethyl group at the C-2 position. This transformation must be performed without disturbing the existing halogen atoms. Two primary strategies are employed: the reduction of a pre-installed acyl group or the direct formation of the carbon-carbon bond using a nucleophilic reagent.

Reduction of 2-Pyridylalkanone Precursors to the Corresponding Alcohol

This two-step approach involves first installing an acetyl group (or a related alkanone) at the C-2 position, followed by its reduction to the desired alcohol. The initial C-C bond formation can be achieved via a Grignard reaction. For example, 2-bromopyridine (B144113) can be converted to its Grignard reagent, which then reacts with an acylating agent to produce 2-acetylpyridine. researchgate.net

With the 2-pyridylalkanone precursor, such as 2-acetyl-3-bromo-4-chloropyridine, in hand, the ketone can be selectively reduced to the secondary alcohol. This reduction is commonly achieved using hydride-based reducing agents. researchgate.netgoogle.com

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for reducing aldehydes and ketones. google.com It is often used in alcoholic solvents like methanol or ethanol and is chosen for its safety and ease of handling. researchgate.net

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent. google.com While it also readily reduces ketones to alcohols, its high reactivity requires the use of anhydrous ethereal solvents like diethyl ether or THF, and it reacts violently with water. researchgate.net

The general mechanism involves the nucleophilic addition of a hydride ion (:H⁻) from the reducing agent to the electrophilic carbonyl carbon. researchgate.netgoogle.com This forms a tetrahedral alkoxide intermediate, which is then protonated in a subsequent workup step (often with dilute acid or water) to yield the final alcohol product. researchgate.net

Table 2: Common Reagents for Ketone Reduction

| Reagent | Formula | Typical Solvents | Reactivity | Key Features | Reference(s) |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Mild | Safe, easy to handle, selective for aldehydes/ketones. | researchgate.netgoogle.com |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Strong | Highly reactive, reduces a wide range of carbonyls, requires careful handling. | researchgate.netgoogle.com |

Nucleophilic Addition Reactions for Carbon-Carbon Bond Formation

A more direct route to the ethanol side chain involves the formation of the C2-carbon bond using a nucleophile that already contains the two-carbon alcohol unit or its precursor.

A highly effective method is the reaction of a 2-lithiated pyridine or a 2-pyridyl Grignard reagent with ethylene (B1197577) oxide. First, the 2-position of the 3-bromo-4-chloropyridine is metalated, typically using a strong base like n-butyllithium to form the 2-lithiopyridine species. This potent nucleophile can then attack the electrophilic carbon of the ethylene oxide ring. The ring-opening reaction forms a new carbon-carbon bond and generates an alkoxide, which upon acidic or aqueous workup, yields the desired 2-(pyridin-2-yl)ethanol derivative.

Alternatively, a Grignard reagent can be prepared from 2-bromo-3-bromo-4-chloropyridine (if selective metal-halogen exchange is possible) and then reacted with ethylene oxide. Another strategy involves the reaction of 2-methylpyridine (B31789) derivatives with formaldehyde (B43269) or paraformaldehyde. This reaction, often catalyzed by an acid or base, adds a hydroxymethyl group to the methyl group, effectively elongating the chain to the desired 2-hydroxyethyl substituent.

These nucleophilic addition reactions are fundamental in organic synthesis for creating C-C bonds. The choice of nucleophile and electrophile is critical for achieving the desired transformation with high chemoselectivity, preserving the sensitive bromo- and chloro-substituents on the pyridine ring.

The synthesis of highly substituted pyridine derivatives is of significant interest in medicinal and materials chemistry due to the prevalence of the pyridine scaffold in a vast array of bioactive compounds and functional materials. Among these, 2-(3-Bromo-4-chloropyridin-2-yl)ethanol represents a structurally complex target, featuring a densely functionalized pyridine core. The development of efficient and advanced synthetic routes to this and related compounds is crucial for enabling further research and application. This article focuses on advanced synthetic methodologies, with a specific emphasis on multi-component reaction strategies for the construction of the pyridyl alcohol framework.

Advanced Synthetic Methodologies

The synthesis of polysubstituted pyridines often requires multi-step sequences. However, modern organic synthesis strives for efficiency, atom economy, and reduced environmental impact, making one-pot and multi-component reactions highly desirable.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and efficient approach to complex molecules. acsgcipr.org Several classical MCRs for pyridine synthesis, such as the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses, have been extensively studied and modified. acsgcipr.org These reactions typically involve the condensation of carbonyl compounds, ammonia (B1221849) or an ammonia equivalent, and a third component to construct the pyridine ring.

While a direct multi-component synthesis of this compound has not been explicitly reported in the literature, the principles of MCRs can be applied to devise a plausible synthetic strategy. A key challenge lies in the specific substitution pattern of the target molecule, which includes both halogen substituents and a hydroxyethyl (B10761427) group at the 2-position.

A potential MCR approach could involve the use of a suitably substituted carbonyl compound as a key precursor. For instance, the synthesis of 4-bromo-2-chloropyridine-3-carboxaldehyde (B581582) has been documented. This aldehyde could, in principle, serve as a C3 fragment in a modified pyridine synthesis.

One could envision a one-pot reaction involving:

An enolate or enamine derived from a ketone containing a protected hydroxyl group (e.g., from 3-hydroxypropanone ethylene ketal).

An α,β-unsaturated system or its equivalent.

An ammonia source, such as ammonium (B1175870) acetate. nih.govcore.ac.uk

Alternatively, a modified Kröhnke-type synthesis could be explored. The classical Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. nih.gov A hypothetical route to this compound could involve a precursor that already contains the bromo and chloro substituents.

A significant hurdle in these approaches is the incorporation of the 2-hydroxyethyl group. While some MCRs can tolerate functional groups, the direct participation of ethylene glycol or its derivatives in the ring-forming step of common pyridine syntheses is not well-established. A more feasible strategy might involve the use of a precursor that already bears a protected hydroxyethyl moiety. For example, a starting material like 1-(3-bromo-4-chloropyridin-2-yl)ethanone could be synthesized and then subjected to reactions to introduce the hydroxyl group, although this would deviate from a pure MCR approach for the final molecule.

The development of novel catalytic systems is also crucial for advancing MCR strategies. For example, palladium-catalyzed MCRs have been shown to be effective for the synthesis of tri-substituted pyridines via an acceptorless alcohol dehydrogenation strategy. nih.gov Such catalytic systems could potentially be adapted for the synthesis of pyridyl alcohols from readily available starting materials.

The following table summarizes various MCRs for pyridine synthesis that could potentially be adapted for the synthesis of functionalized pyridyl alcohols.

| Reaction Name | Components | General Product | Potential for Pyridyl Alcohol Synthesis |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine (oxidized to pyridine) | Could potentially use a β-ketoester with a protected hydroxyl group. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | Substituted Pyridine | An ethynylketone with a protected hydroxyl group could be a key synthon. |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium Acetate | 2,4,6-Trisubstituted Pyridine | The α,β-unsaturated carbonyl could bear a protected hydroxyl group. |

| Guareschi-Thorpe Pyridine Synthesis | Cyanoacetic ester, Acetoacetic ester, Ammonia | 2-Hydroxypyridine derivative | Could be modified to introduce an ethanol substituent. |

| One-Pot Four-Component Synthesis | Aldehyde, Active methylene (B1212753) compound, Ketone, Ammonium Acetate | Polysubstituted Pyridine | A ketone with a protected hydroxyethyl group could be a viable component. nih.gov |

Further research into the development of novel MCRs and the synthesis of appropriately functionalized precursors is necessary to realize an efficient synthesis of this compound and its analogs.

Investigative Studies on the Chemical Reactivity and Transformation of 2 3 Bromo 4 Chloropyridin 2 Yl Ethanol

Reactions Involving the Primary Hydroxyl Functionality

The primary hydroxyl group in 2-(3-bromo-4-chloropyridin-2-yl)ethanol is a key site for various chemical modifications, including protection, derivatization, and oxidation.

Esterification and Etherification for Protecting Group Chemistry and Derivatization

The primary alcohol of this compound can be readily converted into esters and ethers. These reactions are fundamental for introducing protecting groups or for creating a diverse range of derivatives. The choice of reaction conditions and reagents allows for the synthesis of specific target molecules.

Esterification:

Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the acidic byproduct, such as hydrogen chloride.

Example Reaction: The reaction with acetyl chloride in the presence of triethylamine would yield 2-(3-bromo-4-chloropyridin-2-yl)ethyl acetate.

Etherification:

The Williamson ether synthesis is a common method for converting the alcohol to an ether. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Example Reaction: Treatment with sodium hydride followed by methyl iodide would produce 2-(3-bromo-4-chloropyridin-2-yl)ethyl methyl ether.

These derivatization strategies are crucial in multi-step syntheses, where protecting the hydroxyl group is necessary to prevent unwanted side reactions while other parts of the molecule are being modified.

Controlled Oxidation Pathways to Aldehydic or Carboxylic Acid Intermediates

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. libretexts.org

Oxidation to Aldehydes:

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are effective for this transformation.

Typical Reagent: Pyridinium chlorochromate (PCC)

Oxidation to Carboxylic Acids:

Stronger oxidizing agents are used to convert the primary alcohol directly to a carboxylic acid. libretexts.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (chromium trioxide in sulfuric acid), or potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org Heating under reflux is often necessary to ensure the reaction goes to completion. libretexts.org

Typical Reagent: Potassium dichromate(VI) and dilute sulfuric acid libretexts.org

The resulting carboxylic acid, 2-(3-bromo-4-chloropyridin-2-yl)acetic acid, is a valuable intermediate for further synthetic modifications.

Nucleophilic Displacement Reactions of Activated Hydroxyl Groups

The hydroxyl group itself is a poor leaving group. Therefore, to facilitate nucleophilic displacement, it must first be activated by converting it into a better leaving group. This is commonly achieved by reaction with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine. This reaction forms a mesylate or tosylate ester, respectively.

Once activated, the carbon atom attached to the leaving group becomes susceptible to attack by a wide range of nucleophiles.

Activation Step: Reaction with methanesulfonyl chloride and triethylamine to form the mesylate.

Displacement Step: The resulting mesylate can then react with nucleophiles such as azides, cyanides, or amines to yield the corresponding substituted products.

Reactivity Profiles of the Halogenated Pyridine Ring

The electronic properties of the pyridine ring, influenced by the nitrogen atom and the two halogen substituents, govern its reactivity towards nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at Bromine and Chlorine Centers

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions of the bromine and chlorine atoms relative to the nitrogen atom and each other influence their relative reactivity. Generally, positions ortho and para to the ring nitrogen are more activated towards nucleophilic attack. In this molecule, the chlorine is at the 4-position (para to the nitrogen) and the bromine is at the 3-position. The 4-position is generally more reactive in SNAr reactions on pyridines. wuxibiology.comzenodo.org

The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the order for C-X bond strength. However, the specific conditions and the nature of the nucleophile can influence which halogen is displaced. In base-promoted SNAr reactions of chloroarenes, strong bases like KOH in DMSO can facilitate the substitution. mdpi.com

Potential Reactivity: The chlorine at the C-4 position is expected to be more susceptible to nucleophilic attack than the bromine at the C-3 position due to its para relationship with the ring nitrogen.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)organic-chemistry.org

The bromo and chloro substituents on the pyridine ring serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Suzuki-Miyaura Coupling:

This reaction involves the coupling of the halo-pyridine with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form biaryl structures or to introduce alkyl or vinyl groups. libretexts.orgnih.gov The reactivity of the halogens in Suzuki coupling is typically I > Br > Cl. This selectivity allows for sequential couplings if desired.

Heck Reaction:

The Heck reaction couples the halo-pyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. thieme-connect.de The reaction generally proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling:

This reaction couples the halo-pyridine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes. libretexts.org Similar to the Suzuki coupling, the reactivity order of the halogens is I > Br > Cl, allowing for selective functionalization. wikipedia.org

| Reaction Type | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl, Alkyl/Vinyl Pyridine |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Electrophilic Aromatic Substitution on the Pyridine Nucleus (Contextual Considerations)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the context of the pyridine nucleus in this compound, the reaction is significantly influenced by the inherent electronic properties of the pyridine ring and the directing effects of the existing substituents. The pyridine ring itself is electron-deficient compared to benzene, which generally makes it less reactive towards electrophiles. abertay.ac.uk The nitrogen atom deactivates the ring by inductively withdrawing electron density.

The substituents on the ring—a bromine atom at the 3-position, a chlorine atom at the 4-position, and a 2-ethanol group at the 2-position—further modulate this reactivity. Both bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effects, yet they are ortho, para-directing in classical electrophilic aromatic substitution on benzene. However, in the electron-deficient pyridine system, the outcome of electrophilic substitution is also governed by the position of the ring nitrogen.

Given the substitution pattern of this compound, the potential sites for electrophilic attack are the C-5 and C-6 positions. The directing effects of the substituents can be summarized as follows:

2-(2-hydroxyethyl) group: This alkyl-type substituent is generally considered activating and ortho, para-directing.

3-Bromo group: Halogens are deactivating but ortho, para-directing.

4-Chloro group: Similar to the bromo group, it is deactivating and ortho, para-directing.

Considering these factors, the C-5 position is sterically accessible and electronically influenced by the ortho-directing bromo group and the para-directing 2-ethanol group. The C-6 position is influenced by the meta-directing effect of the 4-chloro group and the ortho-directing effect of the 2-ethanol group. The interplay of these electronic and steric factors makes the precise regioselectivity of electrophilic substitution on this substrate a subject for empirical investigation.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.com The conditions for these reactions would likely need to be harsh due to the deactivated nature of the pyridine ring. For instance, sulfonation of pyridine itself requires fuming sulfuric acid and a mercuric sulfate (B86663) catalyst at high temperatures. abertay.ac.uk

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 2-(3-Bromo-4-chloro-5-nitropyridin-2-yl)ethanol | The C-5 position is activated by the 2-ethanol and 3-bromo groups. |

| Br₂/FeBr₃ (Bromination) | 2-(3,5-Dibromo-4-chloropyridin-2-yl)ethanol | Similar to nitration, the C-5 position is the most likely site for substitution. |

| SO₃/H₂SO₄ (Sulfonation) | 2-(3-Bromo-4-chloro-5-sulfopyridin-2-yl)ethanol | The C-5 position is electronically favored. |

Synergistic Transformations Involving Both Functional Groups

The presence of both a halogenated pyridine ring and a primary alcohol side chain in this compound allows for synergistic transformations where both functional groups participate in the reaction, leading to the formation of more complex molecular structures.

Intramolecular Cyclization and Annulation Reactions for Novel Heterocycles

The proximate positioning of the hydroxyethyl (B10761427) side chain and the reactive sites on the pyridine ring, particularly the halogen substituents, creates opportunities for intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of novel fused heterocyclic systems.

One plausible transformation is an intramolecular nucleophilic aromatic substitution (SNAr). The hydroxyl group of the ethanol (B145695) side chain can act as a nucleophile, displacing one of the halogen atoms on the pyridine ring to form a fused ring system. The chlorine atom at the 4-position is generally more susceptible to nucleophilic displacement than the bromine atom at the 3-position in similar systems. However, the formation of a five-membered ring by displacing the bromine at the 3-position is also a possibility. Such cyclizations are often promoted by a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile.

Another potential avenue is through annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring. nih.gov These reactions could be designed by first modifying the ethanol side chain, for example, by oxidizing the alcohol to an aldehyde or carboxylic acid, followed by an intramolecular condensation or cyclization reaction.

Table 2: Potential Intramolecular Cyclization Products

| Reaction Type | Reagents | Plausible Product | Ring System Formed |

| Intramolecular SNAr | Base (e.g., NaH, K₂CO₃) | 7-Bromo-2,3-dihydro-furo[2,3-c]pyridine | Fused Dihydrofuran |

| Intramolecular SNAr | Base (e.g., NaH, K₂CO₃) | 6-Chloro-2,3-dihydro-furo[3,2-b]pyridine | Fused Dihydrofuran |

Polymerization and Oligomerization Phenomena for Advanced Materials

The 2-(pyridin-2-yl)ethanol structural motif has been explored in the context of polymer chemistry. rsc.org The ethanol group can be esterified with a polymerizable monomer, such as methacrylic acid, to form a pyridyl-functionalized monomer. ucy.ac.cy This monomer can then undergo polymerization to yield a polymer with pendant pyridine units.

In the case of this compound, the ethanol group can be similarly functionalized. The resulting monomer, 2-(3-bromo-4-chloropyridin-2-yl)ethyl methacrylate, could then be polymerized using techniques like group transfer polymerization (GTP) or reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org

The resulting polymers would possess unique properties conferred by the halogenated pyridine rings. The bromine and chlorine atoms provide sites for post-polymerization modification through cross-coupling reactions, allowing for the synthesis of highly functionalized and potentially stimuli-responsive materials. The pyridine nitrogen can also be quaternized to introduce charge into the polymer backbone, leading to applications as polyelectrolytes or materials with specific catalytic or biological activities.

Table 3: Potential Polymerization Scheme

| Step | Description | Reactants | Product |

| 1 | Monomer Synthesis | This compound, Methacryloyl chloride | 2-(3-Bromo-4-chloropyridin-2-yl)ethyl methacrylate |

| 2 | Polymerization | 2-(3-Bromo-4-chloropyridin-2-yl)ethyl methacrylate, Initiator (e.g., AIBN) | Poly(2-(3-bromo-4-chloropyridin-2-yl)ethyl methacrylate) |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the cornerstone for determining the precise structure of 2-(3-bromo-4-chloropyridin-2-yl)ethanol in solution. Analysis of proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each atom within the molecular framework.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum for this compound displays distinct signals corresponding to the aromatic pyridine (B92270) protons and the aliphatic ethanol (B145695) side chain.

The two protons on the pyridine ring appear as distinct doublets in the aromatic region. The proton at position 5 (H-5) resonates at approximately 8.35 ppm, while the proton at position 6 (H-6) is found at about 7.43 ppm. The observed coupling constant of J = 5.1 Hz for both signals confirms their ortho relationship.

The ethanol side chain gives rise to two triplets. The methylene (B1212753) group adjacent to the pyridine ring (-CH₂-Ar) shows a signal at 3.23 ppm, while the methylene group bearing the hydroxyl function (-CH₂-OH) appears at 4.09 ppm. Both signals exhibit a coupling constant of J = 5.3 Hz, indicative of the coupling between these adjacent methylene groups. A broad singlet corresponding to the hydroxyl proton (-OH) is also observed.

Detailed assignments are presented in the table below.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | 8.35 | Doublet | 5.1 |

| H-6 | 7.43 | Doublet | 5.1 |

| -CH₂-CH₂OH | 3.23 | Triplet | 5.3 |

| -CH₂-CH₂OH | 4.09 | Triplet | 5.3 |

Table generated from experimental data for Intermediate 11 in patent WO2016027182A1.

While specific ¹³C NMR data for this compound is not detailed in readily available literature, analysis of closely related structures allows for a predictive assignment. The spectrum would be expected to show six distinct signals: four for the pyridine ring carbons and two for the ethanol side chain carbons. The carbon atom bonded to the bromine (C-3) and the carbon bonded to the chlorine (C-4) would be significantly influenced by the halogen's electronegativity. The carbons of the ethanol moiety (C-7 and C-8) would appear in the aliphatic region of the spectrum.

Currently, there is no publicly available research detailing the analysis of this compound using two-dimensional NMR techniques. Such analyses, including COSY, HSQC, and HMBC, would be invaluable for definitively correlating the proton and carbon signals and further confirming the structural assignments made through one-dimensional NMR.

Vibrational Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Although a specific IR spectrum for this compound is not published, the expected characteristic absorption bands can be predicted based on its structure. Key vibrational modes would include:

A broad O-H stretching band for the alcohol group, typically appearing in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic pyridine ring and the aliphatic ethanol chain, expected around 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations characteristic of the pyridine ring, typically found in the 1400-1600 cm⁻¹ region.

A C-O stretching vibration for the primary alcohol, usually observed between 1000-1260 cm⁻¹.

C-Cl and C-Br stretching vibrations, which would appear in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. For this compound, low-resolution mass spectrometry (LRMS) using electrospray ionization (ESI) in positive mode detects the protonated molecule [M+H]⁺.

The analysis shows a characteristic isotopic pattern for the [M+H]⁺ ion at m/z values of 252, 254, and 256. This pattern is a definitive signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This result unequivocally confirms the molecular formula of the compound.

| Technique | Mode | Observed Ion | m/z Value |

| LRMS | ESI (+) | [M+H]⁺ | 252/254/256 |

Table generated from experimental data for Intermediate 11 in patent WO2016027182A1.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C7H7BrClNO, the expected exact mass can be calculated.

The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (79Br/81Br and 35Cl/37Cl), would result in a distinctive isotopic cluster in the mass spectrum. The relative abundance of these isotopes would lead to a predictable pattern of peaks, confirming the presence and number of these halogen atoms in the molecule.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) [M+H]+ | Isotopic Pattern |

| C7H8BrClNO+ | 235.9527 | Characteristic peaks for one bromine and one chlorine atom. |

This data is theoretical and serves as a predictive guide for experimental analysis.

Fragmentation patterns in HRMS would likely involve the loss of the ethanol side chain, cleavage of the halogen atoms, and fragmentation of the pyridine ring, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the pyridine ring is the primary chromophore.

The substitution on the pyridine ring with bromine, chlorine, and an ethanol group will influence the position and intensity of the absorption maxima (λmax). Halogen substituents typically cause a bathochromic (red) shift of the absorption bands. The expected electronic transitions would be π → π* and n → π* transitions associated with the aromatic system.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol | ~270-290 | π → π |

| Ethanol | ~300-320 | n → π |

These are estimated values based on data for similar substituted pyridines. The actual absorption maxima may vary depending on the solvent and experimental conditions.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular Architecture

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. While specific SC-XRD data for this compound is not available, we can infer its likely crystal packing and molecular geometry from related structures.

Table 3: Postulated Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar centrosymmetric group |

| Key Bond Lengths (Å) | C-Br: ~1.90, C-Cl: ~1.74, C-O: ~1.43, C-N: ~1.34 |

| Key Bond Angles (°) | C-C-O: ~109.5, Angles within the pyridine ring: ~120 |

This data is hypothetical and based on typical values for similar organic compounds. Actual crystallographic data would require experimental determination.

Computational and Theoretical Studies on 2 3 Bromo 4 Chloropyridin 2 Yl Ethanol

Quantum Chemical Descriptors for Reactivity Prediction

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Further research and dedicated computational analysis would be required to generate the specific data needed to populate these sections.

Molecular Dynamics Simulations for Conformational Landscape Exploration

A typical MD simulation protocol to explore this conformational landscape would involve the following steps:

System Setup: A starting 3D structure of the molecule is placed in a simulation box, which is then filled with a chosen solvent, most commonly water, to mimic physiological conditions. The system is neutralized by adding ions.

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, is chosen. For a molecule like this, common choices would include AMBER, CHARMM, or GROMOS.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure to achieve a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of molecular conformations. The trajectory, which contains the positions, velocities, and energies of all atoms at different time points, is saved for analysis.

Detailed Research Findings (Hypothetical Case Study)

In a hypothetical MD simulation of 2-(3-bromo-4-chloropyridin-2-yl)ethanol in an aqueous environment, the primary focus of the analysis would be the dihedral angle (τ) defined by the atoms C(3)-C(2)-C(α)-O(β), where C(2) and C(3) are part of the pyridine (B92270) ring and C(α)-O(β) constitute the ethanol (B145695) side chain. The fluctuations in this dihedral angle over the simulation time would reveal the most stable conformations.

The results of such a simulation could be presented in a table summarizing the populations of the major conformational states.

Table 1: Hypothetical Conformational State Populations from MD Simulation

| Conformational State | Dihedral Angle Range (τ) | Population (%) |

|---|---|---|

| gauche(-) | -90° to -30° | 45 |

| anti | 150° to -150° | 35 |

This hypothetical data suggests that the gauche(-) conformation is the most populated state, indicating a potential for hydrogen bonding between the hydroxyl group's hydrogen and the nitrogen atom of the pyridine ring, which would stabilize this particular orientation. The anti conformation, where the hydroxyl group is pointing away from the ring, is also significantly populated. The gauche(+) state is the least favorable.

Further analysis would involve constructing a potential of mean force (PMF) plot, which represents the free energy of the system as a function of the dihedral angle τ. This provides a quantitative measure of the stability of each conformation and the energy barriers for transitioning between them.

Table 2: Hypothetical Free Energy Profile

| Conformational State | Relative Free Energy (kcal/mol) |

|---|---|

| gauche(-) | 0.00 |

| anti | 0.58 |

This table illustrates that the gauche(-) state is the global minimum on the free energy surface. The energy barrier to rotate from gauche(-) to the anti conformation might be around 2.5 kcal/mol, suggesting that these transitions are frequent at room temperature. The higher energy of the gauche(+) state could be due to steric hindrance between the hydroxyl group and the chloro substituent at the 4-position of the pyridine ring.

Such detailed conformational analysis is crucial for understanding how this compound might interact with biological targets, as the molecule's shape will dictate its binding affinity and specificity.

Strategic Applications in Advanced Organic Synthesis and Materials Science Precursors

Intermediate in the Construction of Complex Heterocyclic Systems

The functional groups on 2-(3-Bromo-4-chloropyridin-2-yl)ethanol serve as synthetic handles that allow for its transformation into more complex molecular architectures. The ethanol (B145695) side chain can be readily modified, for instance, through oxidation to an aldehyde or carboxylic acid, while the halogen atoms provide sites for cross-coupling reactions or nucleophilic substitution, paving the way for the construction of various fused and substituted heterocyclic scaffolds.

Precursor for Pyrazole-Containing Scaffolds in Target-Oriented Synthesis

The pyrazole (B372694) nucleus is a privileged scaffold found in numerous pharmaceuticals and agrochemicals. organic-chemistry.org Standard synthetic routes to pyrazoles often involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.netorganic-chemistry.org

While direct use of this compound in pyrazole synthesis is not extensively documented, its structure is amenable to transformations that would generate suitable intermediates. A plausible synthetic strategy involves the oxidation of the primary alcohol to the corresponding aldehyde, 2-(3-bromo-4-chloropyridin-2-yl)acetaldehyde. This aldehyde can then undergo a Knoevenagel condensation with an active methylene (B1212753) compound (e.g., a malonate ester) to form a Michael acceptor. Subsequent reaction with a hydrazine derivative would lead to cyclization, affording the N-pyridyl substituted pyrazole ring. Another potential route is the Vilsmeier-Haack reaction; conversion of the starting material into a pyridyl-hydrazine and reaction with an appropriate ketone would generate a hydrazone, which can undergo a Vilsmeier-Haack cyclization-formylation to yield a 4-formylpyrazole derivative chim.it. These proposed pathways highlight the compound's potential as a versatile starting material for accessing complex pyrazole-containing targets. The presence of the bromo and chloro substituents offers further opportunities for late-stage functionalization to modulate the biological activity of the final products.

Building Block for Pyrimidine (B1678525) and Fused Pyrimidine Derivatives

The pyrimidine ring is another critical heterocycle in medicinal chemistry, forming the core of many bioactive molecules. organic-chemistry.orgmdpi.com The synthesis of pyrimidines typically relies on the cyclocondensation of a three-carbon dielectrophilic fragment with a urea, thiourea, or amidine derivative. organic-chemistry.org

This compound can be envisioned as a precursor for pyridyl-substituted pyrimidines. A key synthetic transformation would be the oxidation of the ethanol side chain to a methyl ketone, yielding 1-(3-bromo-4-chloropyridin-2-yl)ethan-1-one. This ketone can then serve as the three-carbon component in a multicomponent reaction. For instance, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would generate an enaminone intermediate, which upon treatment with an amidine hydrochloride, would cyclize to form the desired 2,4,6-substituted pyrimidine ring bearing the 3-bromo-4-chloropyridin-2-yl moiety. General protocols for such transformations are well-established, demonstrating the feasibility of this approach for creating libraries of novel pyridyl-pyrimidine derivatives. organic-chemistry.orgresearchgate.net

Synthesis of Imidazo[1,2-a]pyridine (B132010) and Related Fused Pyridine (B92270) Architectures

Imidazo[1,2-a]pyridines are fused heterocyclic systems with a wide range of biological activities and applications in materials science. rsc.orgrsc.orgnih.gov The most prevalent synthetic method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. acs.orgorganic-chemistry.org

While this compound is not a 2-aminopyridine, it can serve as a precursor for such systems through strategic modifications. The chloro and bromo substituents on the pyridine ring are potential sites for nucleophilic aromatic substitution to introduce an amino group, although this would depend on the specific reaction conditions and regioselectivity. A more direct route may involve utilizing the compound as a 2-halopyridine derivative. Certain modern synthetic methods allow for the reaction of 2-chloropyridines with other reagents, such as 2H-azirines, to construct the imidazo[1,2-a]pyridine core organic-chemistry.org. Furthermore, the ethanol side chain could be functionalized to participate in the cyclization. Oxidation to the corresponding 2-pyridylacetic acid derivative, followed by activation and reaction with an aminating agent, could set the stage for an intramolecular cyclization to form the fused imidazole (B134444) ring. The development of such novel synthetic routes would expand the utility of this building block for accessing diverse imidazo[1,2-a]pyridine scaffolds. rsc.org

Utility in Ligand Design and Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules (ligands) that can bind to metal ions, forming complexes with specific electronic, magnetic, and reactive properties. Pyridine and its derivatives are classic ligands due to the availability of the nitrogen atom's lone pair for coordination. researchgate.net

Development of Chelating Ligands for Transition Metal Complexes

This compound is well-suited to act as a bidentate chelating ligand. The pyridine nitrogen atom and the oxygen atom of the ethanol group can coordinate simultaneously to a single metal center, forming a stable five-membered chelate ring. This N,O-bidentate coordination mode is a common and effective motif in ligand design. The coordination behavior of analogous structures, such as (3,5-dimethyl-1H-pyrazol-1-yl)ethanol, has been studied, confirming their ability to form stable complexes with various transition metals like Cu(II), Zn(II), and Cd(II). capes.gov.br

The presence of the bromo and chloro substituents on the pyridine ring significantly influences the electronic properties of the ligand. These electron-withdrawing groups modify the σ-donor and π-acceptor characteristics of the pyridine nitrogen, which in turn tunes the properties of the resulting metal complex, such as its redox potential, stability, and catalytic activity. The synthesis of transition metal complexes with halogenated pyridine-based ligands is a common strategy to fine-tune their function for applications ranging from catalysis to medicinal chemistry. nih.gov

Potential in Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on the design of complex, ordered chemical systems held together by non-covalent interactions. The functional groups present in this compound make it an excellent candidate for the construction of supramolecular assemblies and novel materials. The molecule's architecture allows for participation in multiple, simultaneous non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking.

The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling the formation of predictable and robust structural motifs. The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. Crucially, the chlorine and bromine atoms can act as halogen bond donors, forming directional interactions with Lewis basic sites, such as the pyridine nitrogen of a neighboring molecule. acs.org

The cooperative action of hydrogen and halogen bonding, along with π-stacking, is a powerful strategy for crystal engineering and the creation of supramolecular organic frameworks (SOFs). mdpi.com Research has shown that halopyridines can self-assemble through C–I/Br···N halogen bonds to form well-defined architectures like triangles and double helices. acs.orgnih.gov The combination of a hydrogen-bonding group (–OH) and halogen-bonding groups (–Br, –Cl) within a single molecule presents a rich platform for designing intricate, multidimensional networks. mdpi.com By controlling the interplay of these forces, this compound could be used to create new materials with tailored properties, such as porosity, chirality, or specific photophysical responses. nih.govacs.orgresearchgate.net

Scaffold for the Construction of Functional Organic Materials

Information regarding the use of This compound as a scaffold for the construction of functional organic materials is not available in the current body of scientific literature. Research in materials science has extensively explored various pyridine-containing compounds for applications in electronics, photonics, and porous materials. However, specific studies detailing the polymerization or integration of This compound into such material systems have not been published.

The potential utility of this compound as a material precursor would depend on its ability to form well-defined, stable, and functional architectures. This would require dedicated synthetic and characterization studies that have not yet been reported. Therefore, no detailed research findings or data tables on its application in this context can be provided.

Emerging Research Avenues and Methodological Challenges

Development of Green and Sustainable Synthetic Routes

Traditional methods for synthesizing complex pyridine (B92270) derivatives often involve hazardous reagents, harsh conditions, and significant waste generation. rasayanjournal.co.in The development of green and sustainable synthetic routes for compounds like 2-(3-Bromo-4-chloropyridin-2-yl)ethanol is a key challenge. Modern approaches focus on improving efficiency while minimizing environmental impact. rasayanjournal.co.in

Several green chemistry principles are being applied to the synthesis of pyridine derivatives. researchgate.netijpsonline.com These include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields, and one-pot multicomponent reactions (MCRs) that enhance atom economy by combining multiple synthetic steps without isolating intermediates. nih.govacs.org For instance, a one-pot, four-component reaction under microwave irradiation has been shown to produce functionalized pyridines in 2–7 minutes with yields up to 94%, compared to 6–9 hours using conventional heating. acs.org Other sustainable techniques include the use of eco-friendly solvents like water or ethanol (B145695), solvent-free reaction conditions, and the application of reusable catalysts. rasayanjournal.co.inresearchgate.net

A significant challenge lies in adapting these general methods to the specific synthesis of polysubstituted pyridines like the 3-bromo-4-chloro-2-substituted scaffold. The synthesis of the precursor, 3-bromo-4-chloropyridine (B1270894), can be achieved through multi-step processes, for example, from 4-chlorofuro[3,2-c]pyridine (B1586628) or 2-amino-4-chloropyridine (B16104). google.comchemicalbook.com Developing a green route would involve replacing hazardous reagents like carbon tetrachloride and bromine with more benign alternatives and optimizing reaction conditions to reduce energy consumption and waste.

| Parameter | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Solvents | Often hazardous (e.g., CCl₄, DMF) | Benign solvents (Water, Ethanol) or solvent-free rasayanjournal.co.inresearchgate.net |

| Reaction Time | Hours to days | Minutes to a few hours nih.govacs.org |

| Energy Source | Conventional heating/reflux | Microwave irradiation, Ultrasonication rasayanjournal.co.innih.gov |

| Efficiency | Often requires multiple steps and purifications | Higher yields, one-pot multicomponent reactions nih.govacs.org |

| Waste | Significant byproduct and solvent waste | Reduced waste generation, higher atom economy rasayanjournal.co.in |

Exploration of Stereoselective Synthetic Pathways

The ethanol side chain of this compound contains a chiral center, making the stereoselective synthesis of its enantiomers a crucial area of research. Optically active 1-(pyridyl)ethanol derivatives are highly valuable chiral building blocks for the asymmetric synthesis of more complex molecules, including pharmaceuticals. oup.comnih.gov

A primary strategy for accessing enantiomerically pure pyridylethanols is the asymmetric reduction of the corresponding ketone, in this case, 2-acetyl-3-bromo-4-chloropyridine. This can be achieved through several methods:

Biocatalytic Reduction: The use of microorganisms or isolated enzymes offers a green and highly selective method for ketone reduction. oup.com Studies on various acetylpyridine derivatives have shown that different microbial strains can produce either the (S) or (R)-alcohol with high yield and excellent enantiomeric excess (e.e.). oup.comnih.govtandfonline.com For example, Candida maris has been used to reduce an acetylpyridine derivative to the corresponding (R)-alcohol with 99% yield and 97% e.e. oup.com

Catalytic Hydrogenation: Asymmetric hydrogenation using chiral metal catalysts (e.g., based on Rhodium or Iridium) is another powerful technique for producing enantiomerically pure alcohols from prochiral ketones. acs.org

Chiral Reagents: The use of chiral auxiliaries or reagents can guide the stereochemical outcome of a reaction. chemistry-chemists.comnih.gov For instance, attaching a chiral auxiliary to a precursor molecule can direct a subsequent reduction diastereoselectively.

A significant challenge is identifying a suitable biocatalyst or chemical catalyst that is effective for the specific substrate, 2-acetyl-3-bromo-4-chloropyridine, as the electronic effects and steric hindrance from the halogen substituents can influence catalyst activity and selectivity.

| Method | Precursor | Key Features | Potential Challenges |

|---|---|---|---|

| Microbial Reduction | 2-Acetyl-3-bromo-4-chloropyridine | High enantioselectivity (often >97% e.e.), mild conditions, environmentally friendly. oup.comnih.gov | Screening for an effective microbial strain; substrate inhibition. |

| Enzymatic Reduction (Cell-free) | 2-Acetyl-3-bromo-4-chloropyridine | High substrate loading and yields; requires cofactor regeneration (e.g., NADH). nih.gov | Enzyme stability and cost; optimization of cofactor recycling. |

| Asymmetric Catalytic Hydrogenation | 2-Acetyl-3-bromo-4-chloropyridine | Broad substrate scope, high turnover numbers. acs.org | Cost of precious metal catalysts; sensitivity to impurities. |

| Chiral Auxiliary-Directed Synthesis | Various | Predictable stereochemical control based on auxiliary. | Requires additional steps for attachment and removal of the auxiliary. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Translating the synthesis of this compound and its derivatives from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and reproducibility. sci-hub.se Flow chemistry, where reagents are pumped through a reactor, allows for precise control over reaction parameters like temperature and pressure, leading to higher yields and purities. sci-hub.seinterchim.fr This is particularly beneficial for reactions involving hazardous intermediates or exothermic processes. acs.org

The synthesis of pyridine cores, such as via the Bohlmann-Rahtz reaction, has been successfully adapted to flow systems, demonstrating the feasibility of this approach for the core scaffold of the title compound. interchim.fr Researchers have developed efficient flow processes for producing halo-substituted pyridines, which could be adapted for the large-scale manufacturing of precursors. vcu.edu

Automated synthesis platforms further accelerate the discovery and optimization process. nih.govwikipedia.org These systems can perform multi-step syntheses and purifications with minimal human intervention. acs.orgnih.gov Reagent cartridges for common reactions, such as N-heterocycle formation and Suzuki couplings, are becoming commercially available, streamlining the synthesis of compound libraries. sigmaaldrich.com The challenge in integrating the synthesis of this compound lies in developing robust protocols for each step that are compatible with flow reactors and automated liquid handlers, including considerations for solubility and potential clogging. nih.gov

Advanced Computational Predictions for Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of complex molecules like this compound. DFT calculations can elucidate the electronic structure, orbital energies (HOMO-LUMO), and charge distribution, providing insights into the molecule's reactivity and potential reaction pathways. ias.ac.inresearchgate.net

For this specific compound, DFT studies could address several key questions:

Site Selectivity: Predict the relative reactivity of the C-Br versus the C-Cl bond in cross-coupling reactions.

Nucleophilicity: Analyze how the electron-withdrawing bromo and chloro substituents affect the nucleophilicity of the pyridine nitrogen, which is crucial for reactions involving this atom. ias.ac.inresearchgate.net

The challenge is to ensure the computational models accurately reflect experimental conditions, including solvent effects. rsc.org Validating the predictions from these theoretical studies with experimental data is essential for developing reliable synthetic strategies. ias.ac.in

Application in Fragment-Based Drug Discovery as a Core Structure (Focus on chemical synthesis of fragments)

Fragment-based drug discovery (FBDD) is a well-established method for identifying starting points for new medicines. researchgate.netnih.gov This approach uses small molecules, or "fragments" (typically <300 Da), that bind weakly to a biological target. researchgate.net These initial hits are then optimized and grown into more potent lead compounds. nih.gov

This compound possesses several characteristics that make it an attractive core structure for a chemical fragment:

Defined Vectors: The primary alcohol of the ethanol group serves as an ideal, synthetically accessible "growth vector" for elaboration into a larger molecule. researchgate.netnih.gov

Specific Interactions: The bromo and chloro substituents provide potential halogen bonding sites, while the pyridine nitrogen can act as a hydrogen bond acceptor, enabling specific interactions within a protein's binding pocket.

3D-Character: Unlike purely flat aromatic fragments, the sp³-hybridized ethanol side chain imparts a degree of three-dimensional character, which is increasingly sought after in modern fragment libraries to explore more diverse chemical space. nih.gov

The primary focus and challenge in this area is the efficient chemical synthesis of a library of related fragments. This involves developing versatile synthetic routes that allow for systematic modification at different positions of the pyridine ring. For example, methods for the direct C-H functionalization of heterocycles are being developed to expedite the synthesis of fragment analogs. nih.gov The ability to rapidly synthesize derivatives of the core this compound structure is critical for exploring the structure-activity relationship (SAR) during a fragment-to-lead optimization campaign. rsc.org

Q & A

Q. What are the established synthetic routes for 2-(3-Bromo-4-chloropyridin-2-yl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination and chlorination of a pyridine precursor, followed by ethanol functionalization. For example:

Bromination : React 4-chloropyridin-2-yl ethanol with N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) to introduce bromine at the 3-position .

Purification : Column chromatography (e.g., SiO₂ with hexane/ethyl acetate gradients) isolates the product.

- Critical Factors : Excess NBS or prolonged reaction times may lead to over-bromination. Yield optimization (typically 60-75%) requires monitoring via TLC or HPLC .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the crystal structure using programs like SHELXL . Hydrogen bonding patterns (e.g., O–H···N interactions) confirm molecular packing .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts (e.g., δ ~4.8 ppm for –CH₂OH; δ ~150 ppm for pyridine C-Br) with computed values .

- FT-IR : Confirm hydroxyl (3300–3500 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches .

Q. What are the common reactivity pathways for this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). The chlorine substituent remains inert under these conditions, enabling selective functionalization .

- Example : Reaction with phenylboronic acid yields 2-(4-chloro-3-phenylpyridin-2-yl)ethanol (85% yield, confirmed by GC-MS) .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize byproducts like dehalogenated intermediates?

- Methodological Answer :

- Catalytic Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to suppress debromination.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates better than THF .

- Table : Optimization Data

| Catalyst | Solvent | Yield (%) | Dehalogenation (%) |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 82 | <5 |

| PdCl₂ | THF | 65 | 15 |

Q. How should researchers address contradictions in NMR data between experimental and computational predictions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute NMR chemical shifts (B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Solvent Correction : Apply IEF-PCM solvent models (e.g., DMSO vs. CDCl₃) to align experimental and theoretical data .

Q. What computational tools predict the compound’s hydrogen-bonding behavior in crystal packing?

- Methodological Answer :

- Mercury (CCDC) : Analyze hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s graph-set formalism .

- Force Field Simulations : Use GROMACS to model intermolecular interactions (e.g., O–H···N vs. C–Br···π contacts) .

Q. What strategies enhance the compound’s stability in aqueous solutions for biological assays?

- Methodological Answer :

- pH Buffering : Maintain pH 7–8 (PBS buffer) to prevent hydroxyl group oxidation.

- Light Sensitivity : Store solutions in amber vials at –20°C; degradation half-life increases from 24 hrs (RT) to 14 days (frozen) .

Applications in Medicinal Chemistry

Q. How does the compound’s halogen substitution pattern influence binding to kinase targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Bromine at C3 forms halogen bonds with kinase ATP pockets (e.g., CDK2, ΔG = –9.2 kcal/mol). Chlorine at C4 enhances hydrophobic interactions .

- SAR Table :

| Derivative | IC₅₀ (nM) | Target |

|---|---|---|

| 3-Bromo-4-chloro | 12 | CDK2 |

| 3-Chloro-4-bromo | 48 | CDK2 |

Analytical and Crystallographic Challenges

Q. What crystallographic software is recommended for refining disordered ethanol moieties?

- Methodological Answer :

Q. How can LC-MS distinguish between isobaric impurities in synthesized batches?

- Methodological Answer :

- High-Resolution MS (HRMS) : Use Q-TOF instruments (resolving power >30,000) to differentiate [M+H]⁺ at m/z 250.9632 (theoretical) from dehalogenated byproducts (m/z 171.0321) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.